

Ficusonolide: A Technical Overview of a Novel Antidiabetic Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ficusonolide*

Cat. No.: *B12412770*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ficusonolide, a naturally occurring triterpene lactone, has emerged as a compound of significant interest in the field of diabetology. This technical guide provides a comprehensive overview of its fundamental properties, experimental data, and putative mechanisms of action, offering a valuable resource for researchers engaged in the discovery and development of novel antidiabetic therapeutics.

Core Physicochemical Properties

A clear understanding of a compound's basic data is the foundation of all further research.

Ficusonolide's key identifiers are summarized below.

Property	Value
CAS Number	1800503-81-4[1][2]
Molecular Formula	C ₃₀ H ₄₆ O ₃ [1]
Molecular Weight	454.68 g/mol [1][3]

Antidiabetic Activity: In Vitro and In Vivo Evidence

Ficusonolide has demonstrated notable antidiabetic potential in preclinical studies.[2][3] Its mechanism of action is believed to involve the modulation of key enzymes and pathways

implicated in glucose homeostasis.[1][2][3]

In Vitro Glucose Uptake

Studies utilizing L-6 muscle cells have shown that **Ficusionolide** significantly enhances glucose uptake. This suggests a potential role in improving insulin sensitivity at the cellular level.[4][5]

Concentration	% Glucose Uptake Enhancement (vs. Control)
100 µg/mL	53.27%[4][5]
50 µg/mL	22.42%[4][5]
25 µg/mL	14.34%[4][5]

In Vivo Hyperglycemia Reduction

In animal models of diabetes, **Ficusionolide** has been shown to produce a significant, time-dependent reduction in blood glucose levels. The following table summarizes the percentage decrease in hyperglycemia in streptozotocin-induced diabetic rats following oral administration of **Ficusionolide** (50 mg/kg).[6]

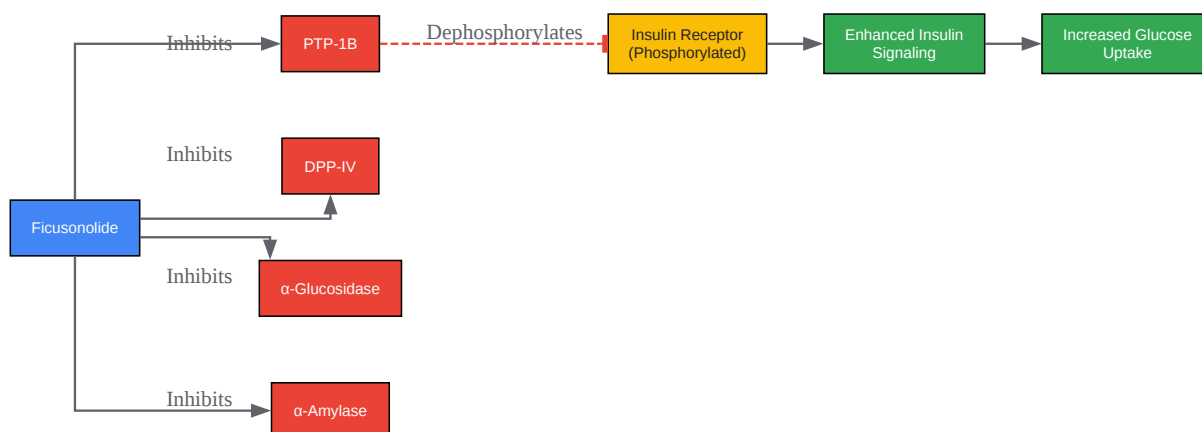
Time Post-Administration	% Reduction in Hyperglycemia
1st Hour	-26.92%
3rd Hour	-23.2%
5th Hour	-21.92%
7th Hour	Not specified in provided context

Putative Signaling Pathways and Molecular Interactions

The antidiabetic effects of **Ficusionolide** are thought to be mediated through its interaction with several key proteins involved in glucose metabolism.[2][3][6][7] Molecular docking studies have

identified potential binding interactions with dipeptidyl peptidase-IV (DPP-IV), protein tyrosine phosphatase 1B (PTP-1B), α -glucosidase, and α -amylase.[3][4][6][7]

The interaction with PTP-1B is of particular interest. PTP-1B is a negative regulator of the insulin signaling pathway; its inhibition can lead to enhanced insulin sensitivity.[5]



[Click to download full resolution via product page](#)

Caption: Proposed inhibitory mechanism of **Ficusonolide** on key antidiabetic targets.

Experimental Protocols

To facilitate the replication and further investigation of **Ficusonolide**'s properties, the following outlines the methodologies employed in the key cited studies.

In Vitro Glucose Uptake Assay

- Cell Line: L-6 rat muscle cells were used.
- Treatment: Cells were treated with varying concentrations of **Ficusonolide** (25, 50, and 100 μ g/mL).

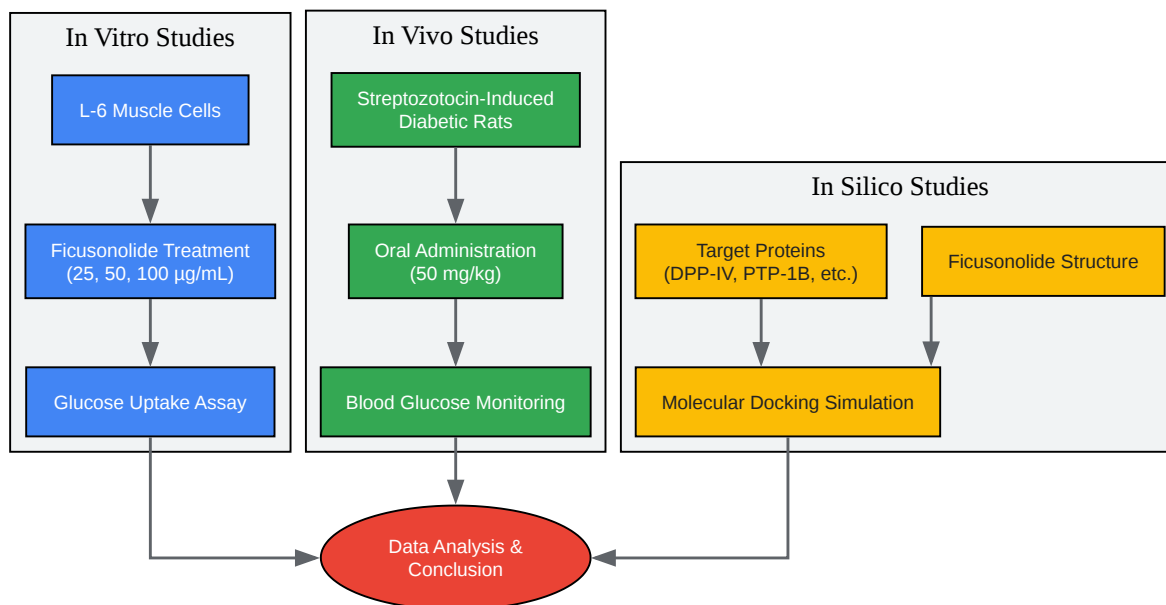
- Assay: The uptake of glucose into the cells was measured.
- Data Analysis: The percentage increase in glucose uptake was calculated relative to a control group.[\[4\]](#)[\[5\]](#)

In Vivo Antidiabetic Assay

- Animal Model: Male Wistar rats with streptozotocin-induced hyperglycemia were used.
- Treatment Groups:
 - Vehicle control
 - **Ficusionolide** (50 mg/kg, oral administration)
 - Positive control (e.g., Glibenclamide)
- Blood Glucose Monitoring: Blood glucose levels were measured at baseline (0 h) and at specified time points post-administration (1, 3, 5, and 7 hours).
- Data Analysis: The percentage reduction in hyperglycemia was calculated for each treatment group relative to the control.[\[4\]](#)[\[6\]](#)

Molecular Docking Studies

- Target Proteins: The three-dimensional structures of DPP-IV, PTP-1B, α -amylase, and α -glucosidase were obtained.
- Ligand Preparation: The chemical structure of **Ficusionolide** was prepared for docking.
- Docking Simulation: Computational docking simulations were performed to predict the binding affinity and orientation of **Ficusionolide** within the active sites of the target proteins.
- Analysis: The binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) were analyzed to elucidate the potential inhibitory mechanisms.[\[4\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: A logical workflow of the experimental approaches used to evaluate **Ficusonolide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ficusonolide | Terpenoids | 1800503-81-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidiabetic Activity of Ficusonolide, a Triterpene Lactone from Ficus foveolata (Wall. ex Miq.): In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ficusionolide: A Technical Overview of a Novel Antidiabetic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12412770#ficusionolide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com